molecular formula C11H16N2O2 B14851113 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide

3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14851113
M. Wt: 208.26 g/mol
InChI Key: VPUQXUPSHKRERJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-(dimethylamino)phenol with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the dimethylamino group on the carbonyl carbon of the dimethylformamide dimethyl acetal, followed by the elimination of methanol.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have similar chemical reactivity.

    N,N-Dimethyl enaminones: These compounds also contain the dimethylamino group and are used as building blocks for heterocyclic compounds.

Uniqueness: 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the hydroxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-7-8(5-6-10(9)14)11(15)13(3)4/h5-7,14H,1-4H3

InChI Key

VPUQXUPSHKRERJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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